molecular formula C24H25N3O6 B2832352 [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-[2-(3-methoxyanilino)-2-oxoethoxy]benzoate CAS No. 1240809-40-8

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-[2-(3-methoxyanilino)-2-oxoethoxy]benzoate

Cat. No. B2832352
CAS RN: 1240809-40-8
M. Wt: 451.479
InChI Key: WJBNLLIHJJZHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-[2-(3-methoxyanilino)-2-oxoethoxy]benzoate is a useful research compound. Its molecular formula is C24H25N3O6 and its molecular weight is 451.479. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Development

The cyclobutane subunit is prevalent in various drugs and drug prototypes. For instance, boceprevir, an antiviral medication, contains a cyclobutane motif. Researchers have identified cyclobutane-containing natural products with antibacterial, antiviral, and immunosuppressant properties. The [2 + 2] cycloaddition method is commonly used to synthesize cyclobutanes, making it relevant for drug discovery .

Chemical Biology and Structural Modification

Cyclobutane motifs serve as crucial synthetic building blocks in medicinal chemistry. Incorporating cyclobutane subunits into drug molecules can enhance clinical efficacy and improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Notably, Pfizer’s Xeljanz, a potent medication for rheumatoid arthritis, features a cyclobutane structure. Abrocitinib, approved by the FDA, also contains a 1,3-disubstituted cyclobutane motif .

Organic Synthesis and Reaction Mechanisms

The [2 + 2] cycloaddition reaction plays a central role in synthesizing cyclobutanes. Researchers have explored various reaction mechanisms to achieve selective and efficient synthesis of cyclobutane-containing natural products. Understanding these mechanisms contributes to the development of novel synthetic strategies .

Heterocyclic Chemistry and Pyrazole Derivatives

The compound’s structure includes a pyrazole moiety. Pyrazole derivatives exhibit diverse biological activities and are essential in drug design. Investigating the reactivity of this compound toward pyrazole formation could lead to novel derivatives with specific pharmacological properties .

Enantioselective Annulations and Functionalized Cyclohexenes

Researchers have developed highly enantioselective [4 + 2] annulations using amino acid-based bifunctional phosphines. These reactions provide access to optically enriched functionalized cyclohexenes. Exploring the reactivity of our compound in such annulations could yield valuable insights .

properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-[2-(3-methoxyanilino)-2-oxoethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6/c1-31-20-6-4-5-18(13-20)26-21(28)14-32-19-9-7-17(8-10-19)23(30)33-15-22(29)27-24(16-25)11-2-3-12-24/h4-10,13H,2-3,11-12,14-15H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBNLLIHJJZHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)C(=O)OCC(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Cyanocyclopentyl)carbamoyl]methyl 4-{[(3-methoxyphenyl)carbamoyl]methoxy}benzoate

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